molecular formula C6H2Cl2FI B1410502 1,3-Dichloro-4-fluoro-2-iodobenzene CAS No. 1804886-60-9

1,3-Dichloro-4-fluoro-2-iodobenzene

Cat. No. B1410502
M. Wt: 290.89 g/mol
InChI Key: XGCQTKSRYLDBQT-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-fluoro-2-iodobenzene, also known as DCIB, is an organic compound and a widely used heterocyclic reagent. It is a halo-substituted benzene .


Molecular Structure Analysis

The molecular formula of 1,3-Dichloro-4-fluoro-2-iodobenzene is C6H2Cl2FI . The molecular weight is 290.89 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloro-4-fluoro-2-iodobenzene include a molecular weight of 290.89 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Spectroscopic Analysis

1,3-Dichloro-4-fluoro-2-iodobenzene has been studied using mass-analyzed threshold ionization (MATI) spectroscopy. This technique helped determine the ionic properties of radical cations in their electronic ground state. Specifically, it aided in understanding the adiabatic ionization energies and vibrational modes of compounds like 1,3-dichloro-2-fluorobenzene (Krüger et al., 2015).

Chemical Reactivity and Mechanisms

The reactivity of 1,3-dichloro-4-fluoro-2-iodobenzene in various chemical processes has been extensively studied. For instance, its behavior in strong bases like lithium diisopropylamide was compared with other halobenzenes, highlighting its distinct reactivity patterns (Heiss et al., 2003). Additionally, its role in catalytic and photolytic reactions has been explored to understand better the mechanisms of bond formation and cleavage in organic compounds (Garve et al., 2014).

Theoretical Studies and Predictive Models

Theoretical studies, like those using density functional theory (DFT), have provided insights into the electronic structure and reactivity of halobenzene derivatives, including 1,3-dichloro-4-fluoro-2-iodobenzene. These studies help predict reactivity patterns and understand complex chemical interactions at the molecular level (Sumimoto et al., 2004).

Electrochemical Studies

Electrochemical studies of 1,3-dichloro-4-fluoro-2-iodobenzene have provided valuable data on its behavior in reduction reactions. This includes understanding stepwise and concerted mechanisms in reductive cleavage reactions and analyzing the carbon-iodine bond cleavage (Prasad & Sangaranarayanan, 2005).

Safety And Hazards

1,3-Dichloro-4-fluoro-2-iodobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, kept away from heat, sparks, flame, and direct sunlight .

properties

IUPAC Name

1,3-dichloro-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQTKSRYLDBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-4-fluoro-2-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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